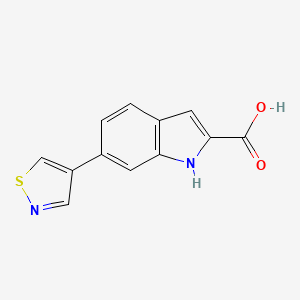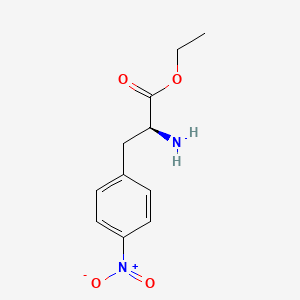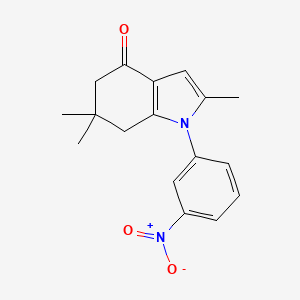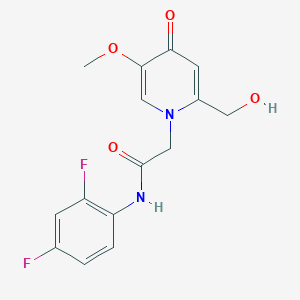
Octahydro-1-benzofuran-3a-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1-benzofuran-3a-amine hydrochloride is a chemical compound with the CAS Number: 2171989-93-6 . It has a molecular weight of 177.67 . The IUPAC name for this compound is hexahydrobenzofuran-3a(4H)-amine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO.ClH/c9-8-4-2-1-3-7(8)10-6-5-8;/h7H,1-6,9H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 177.67 . .Aplicaciones Científicas De Investigación
Natural Source and Bioactivity
Benzofuran compounds, including octahydro-1-benzofuran-3a-amine hydrochloride derivatives, are ubiquitous in nature and exhibit strong biological activities. These activities span anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The study of benzofuran derivatives has expanded due to their potential as natural drug lead compounds, with novel benzofuran compounds showing promise as therapeutic agents for diseases like hepatitis C. Additionally, recent advancements in the synthesis of benzofuran rings, including methods involving free radical cyclization cascade and proton quantum tunneling, have facilitated the construction of complex benzofuran derivatives for pharmaceutical applications (Miao et al., 2019).
Antimicrobial Applications
Benzofuran derivatives have been recognized for their antimicrobial properties against various pathogens. The unique structural features of benzofuran make it a privileged scaffold in drug discovery, particularly in developing antimicrobial agents. Derivatives like psoralen, 8-methoxypsoralen, and angelicin have found use in treating skin diseases such as cancer and psoriasis, highlighting the therapeutic potential of benzofuran-based compounds in microbial disease treatment (Hiremathad et al., 2015).
Environmental Applications
Recent research has explored the use of amine-functionalized sorbents, which could be related to the chemical properties of this compound, for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphology for effective PFAS removal, providing a new approach to water and wastewater treatment technologies (Ateia et al., 2019).
Polymerization Initiator Applications
Amines, including those structurally related to this compound, have been used as (co)initiators in the polymerization of cyclic esters. This has implications for the synthesis of biodegradable polymers, where the controlled polymerization initiated by tertiary amines or primary amines can lead to polymers with specific properties, useful in various industrial and biomedical applications (Duda et al., 2005).
Surface Modification for Biomedical Applications
Plasma methods that generate chemically reactive surfaces for biomolecule immobilization and cell colonization have utilized amine functionalities. These techniques, which could potentially involve the use of compounds like this compound, create surfaces that support bio-interface applications, including tissue engineering and regenerative medicine. However, challenges related to the stability of amine groups on these surfaces have been noted, indicating an area for further research and development (Siow et al., 2006).
Safety and Hazards
The safety information for Octahydro-1-benzofuran-3a-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .
Propiedades
IUPAC Name |
3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-4-2-1-3-7(8)10-6-5-8;/h7H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSPMYQFKJQRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCOC2C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine](/img/structure/B2922163.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2922167.png)








![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2922181.png)
![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N2,N2-dimethyl-1,2-ethanediamine](/img/structure/B2922182.png)

